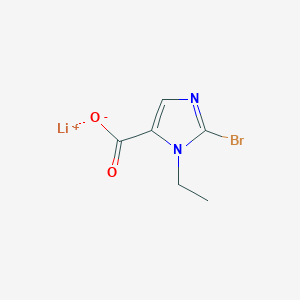

lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazoles has seen recent advances, with a focus on the bonds constructed during the formation of the imidazole . A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles was achieved in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of lithium(1+) ion 2-bromo-1-ethyl-1H-imidazole-5-carboxylate is represented by the Inchi Code: 1S/C6H7BrN2O2.Li/c1-2-9-4 (5 (10)11)3-8-6 (9)7;/h3H,2H2,1H3, (H,10,11);/q;+1/p-1 .Chemical Reactions Analysis

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis

The this compound has a molecular weight of 224.97 . It is a powder at room temperature .Scientific Research Applications

Dynamics in Ionic Liquid Mixtures

Research by Nanda (2016) explored the dynamics of ionic liquid (ILs)–H2O–Li+ salt mixtures, focusing on imidazolium-based ILs such as 1-butyl-3-methylimidazolium bromide and 1-octyl-3-methylimidazolium bromide. The study, conducted using NMR spectroscopy, revealed insights into the acidity and hydrogen bonding interactions in these mixtures, which are crucial for understanding lithium ion behavior in various applications, including batteries and electrochemical devices (Nanda, 2016).

Solid Polymer Electrolytes for Lithium-Ion Conduction

Zhang et al. (2020) developed a solid polymer electrolyte using 1-vinylimidazole and oligo(ethylene oxide) methyl ether methacrylate to enhance lithium ion conductivity. This study is significant for advancing the development of all-solid-state lithium-ion batteries, a key area in energy storage technology (Zhang et al., 2020).

Ionic Liquids for Energy Storage Devices

Karuppasamy et al. (2020) synthesized a novel ionic liquid, 1-ethyl-3-methylimidazolium bis (nonafluorobutane-1-sulfonyl imidate), for use in nonaqueous liquid electrolytes in lithium-ion batteries. The study demonstrated high electrical conductivity and specific capacity, highlighting the potential of imidazolium-based ILs in high-performance lithium-ion batteries (Karuppasamy et al., 2020).

Solvation Structure of Lithium Ion in Ionic Liquids

Umebayashi et al. (2007) investigated the solvation structure of lithium ions in room-temperature ionic liquids containing imidazolium-based components. This research, utilizing Raman spectroscopy and DFT calculations, provides crucial insights into lithium ion solvation, important for various electrochemical applications (Umebayashi et al., 2007).

Liquid Crystals with Carboxylic Acid Functionalized Imidazolium Salts

Lin et al. (2011) studied carboxylic acid functionalized imidazolium salts and their application in liquid crystals. These findings are significant in the field of materials science, especially for the design of advanced liquid crystal displays and optical devices (Lin et al., 2011).

Safety and Hazards

properties

IUPAC Name |

lithium;2-bromo-3-ethylimidazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2.Li/c1-2-9-4(5(10)11)3-8-6(9)7;/h3H,2H2,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIHSXLFZHNTCG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCN1C(=CN=C1Br)C(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrLiN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1989671-44-4 |

Source

|

| Record name | lithium 2-bromo-1-ethyl-1H-imidazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2396777.png)

![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2396779.png)

![1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid](/img/structure/B2396785.png)

![3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2396786.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-3-carboxamide](/img/structure/B2396788.png)

![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2396795.png)

![N-(3-acetylphenyl)-2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396797.png)

![2-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]-nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-nitrobenzoic acid](/img/structure/B2396798.png)

![8-(Azepan-1-yl)-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)